Elimination Half-Life and Systemic Exposure: Roxithromycin vs. Erythromycin
Roxithromycin exhibits a markedly prolonged elimination half-life compared to erythromycin, enabling reduced dosing frequency and sustained therapeutic concentrations. In a single oral dose crossover study of 12 healthy volunteers, roxithromycin 150 mg achieved a half-life of 12.42 ± 3.94 hours, while erythromycin 250 mg had a half-life of only 1.53 ± 0.42 hours [1]. The area under the curve (AUC) for roxithromycin was 16.2-fold higher than that for erythromycin, and the peak plasma concentration (Cmax) was 3.3-fold higher despite a 40% lower milligram dose [1]. On multiple dosing, the average plasma roxithromycin concentration remained 2.6-fold higher than erythromycin [1].
| Evidence Dimension | Elimination half-life (t½) following single oral dose |
|---|---|
| Target Compound Data | 12.42 ± 3.94 hours |
| Comparator Or Baseline | Erythromycin: 1.53 ± 0.42 hours |
| Quantified Difference | 8.1-fold longer half-life |
| Conditions | 12 healthy volunteers; single oral dose; roxithromycin 150 mg vs. erythromycin 250 mg; HPLC-EC quantification |
Why This Matters
The 8-fold longer half-life supports twice-daily dosing versus four-times-daily dosing for erythromycin, improving patient adherence and enabling more convenient clinical protocols.
- [1] Birkett DJ, Robson RA, Grgurinovich N, Tonkin A. Single oral dose pharmacokinetics of erythromycin and roxithromycin and the effects of chronic dosing. Ther Drug Monit. 1990 Jan;12(1):65-71. PMID: 2305421. View Source
